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molecular formula C7H17NO3S B8566335 1-Propanesulfonic acid, 3-(butylamino)- CAS No. 1119-24-0

1-Propanesulfonic acid, 3-(butylamino)-

Cat. No. B8566335
M. Wt: 195.28 g/mol
InChI Key: ZZVWIMPMMGCOMR-UHFFFAOYSA-N
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Patent
US04212734

Procedure details

Propanesultone (61 g; 0.5 mole) was added to a stirred solution of n-butylamine (36.5 g; 0.5 mole) in methanol (200 ml) in 10 min. The reaction temperature was kept at 50°-55° by cooling. After stirring 40 min, a white solid began to separate. After stirring overnight filtration yielded 3-butylaminopropylsulfonic acid 94 g (96%).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5](=[O:7])(=[O:6])[O:4][CH2:3][CH2:2]1.[CH2:8]([NH2:12])[CH2:9][CH2:10][CH3:11]>CO>[CH2:8]([NH:12][CH2:3][CH2:2][CH2:1][S:5]([OH:4])(=[O:7])=[O:6])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
C1CCOS1(=O)=O
Name
Quantity
36.5 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 50°-55°
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
to separate
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(CCC)NCCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 94 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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